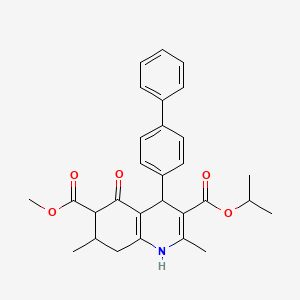
2-(1-adamantyl)-N-(1-piperidinylcarbonothioyl)acetamide
Descripción general
Descripción
2-(1-adamantyl)-N-(1-piperidinylcarbonothioyl)acetamide, also known as GS-967, is a novel small molecule inhibitor that has been developed for the treatment of various neurological disorders. This compound has been found to be effective in treating various types of seizures, neuropathic pain, and cognitive dysfunction.
Mecanismo De Acción
The mechanism of action of 2-(1-adamantyl)-N-(1-piperidinylcarbonothioyl)acetamide involves the inhibition of voltage-gated sodium channels (VGSCs). VGSCs play a critical role in the generation and propagation of action potentials in neurons. By inhibiting VGSCs, 2-(1-adamantyl)-N-(1-piperidinylcarbonothioyl)acetamide reduces the excitability of neurons and thereby reduces the likelihood of seizures and neuropathic pain.
Biochemical and Physiological Effects:
2-(1-adamantyl)-N-(1-piperidinylcarbonothioyl)acetamide has been found to have several biochemical and physiological effects. In animal models, 2-(1-adamantyl)-N-(1-piperidinylcarbonothioyl)acetamide has been shown to reduce the expression of inflammatory cytokines, such as TNF-α and IL-1β. Moreover, 2-(1-adamantyl)-N-(1-piperidinylcarbonothioyl)acetamide has been found to reduce the expression of genes involved in the generation of reactive oxygen species (ROS), which are known to play a role in the pathogenesis of various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(1-adamantyl)-N-(1-piperidinylcarbonothioyl)acetamide is its high selectivity for VGSCs. This selectivity reduces the likelihood of off-target effects and thereby increases the safety profile of the compound. Moreover, 2-(1-adamantyl)-N-(1-piperidinylcarbonothioyl)acetamide has been found to have a long half-life, which allows for less frequent dosing. However, one of the main limitations of 2-(1-adamantyl)-N-(1-piperidinylcarbonothioyl)acetamide is its poor solubility in water, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the development and application of 2-(1-adamantyl)-N-(1-piperidinylcarbonothioyl)acetamide. One potential direction is the development of new formulations of 2-(1-adamantyl)-N-(1-piperidinylcarbonothioyl)acetamide that improve its solubility and bioavailability. Another potential direction is the evaluation of 2-(1-adamantyl)-N-(1-piperidinylcarbonothioyl)acetamide in clinical trials for the treatment of various neurological disorders. Moreover, the identification of new targets for 2-(1-adamantyl)-N-(1-piperidinylcarbonothioyl)acetamide could lead to the development of new compounds with improved efficacy and safety profiles.
Conclusion:
In conclusion, 2-(1-adamantyl)-N-(1-piperidinylcarbonothioyl)acetamide is a novel small molecule inhibitor that has shown promise in the treatment of various neurological disorders. The compound's high selectivity for VGSCs, long half-life, and biochemical effects make it a promising candidate for further development. However, further research is needed to fully understand the compound's mechanism of action and to evaluate its efficacy and safety in clinical trials.
Aplicaciones Científicas De Investigación
2-(1-adamantyl)-N-(1-piperidinylcarbonothioyl)acetamide has been extensively studied in preclinical models of various neurological disorders. In animal models of epilepsy, 2-(1-adamantyl)-N-(1-piperidinylcarbonothioyl)acetamide has been found to be effective in reducing seizure activity and increasing the seizure threshold. In addition, 2-(1-adamantyl)-N-(1-piperidinylcarbonothioyl)acetamide has been shown to be effective in reducing neuropathic pain in animal models of neuropathy. Moreover, 2-(1-adamantyl)-N-(1-piperidinylcarbonothioyl)acetamide has been found to improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
2-(1-adamantyl)-N-(piperidine-1-carbothioyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2OS/c21-16(19-17(22)20-4-2-1-3-5-20)12-18-9-13-6-14(10-18)8-15(7-13)11-18/h13-15H,1-12H2,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHUCXYQTOVDHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=S)NC(=O)CC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-adamantyl)-N-(1-piperidinylcarbonothioyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-[2-(4-benzyl-1-piperidinyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxo-4-imidazolidinyl]-N-ethylacetamide](/img/structure/B4138412.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B4138418.png)
![N-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4138444.png)

![2-{2-[(2-{[(2-methoxyphenyl)amino]carbonyl}-4-nitrophenyl)amino]ethyl}-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B4138455.png)
![2-(1-adamantyl)-N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)acetamide](/img/structure/B4138468.png)

![N-(3'-methoxy-4-biphenylyl)-1-[3-(methylthio)propyl]-3-piperidinecarboxamide](/img/structure/B4138496.png)
![17-(2-aminoethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4138503.png)




![2-{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4138532.png)